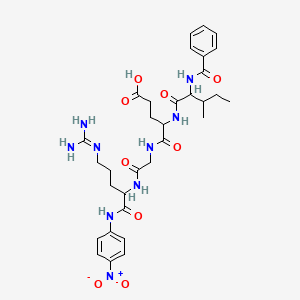![molecular formula C17H18N4O B12111267 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the urea functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and antiviral activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea can be compared to other benzimidazole derivatives, such as:
Albendazole: Used as an antiparasitic drug.
Omeprazole: Used as a proton pump inhibitor.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C17H18N4O/c1-12-6-2-3-7-13(12)21-17(22)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,19,20)(H2,18,21,22) |
InChI Key |
OFOXIZGLYUJSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


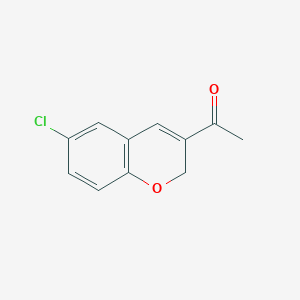
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)


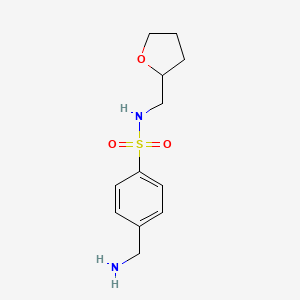


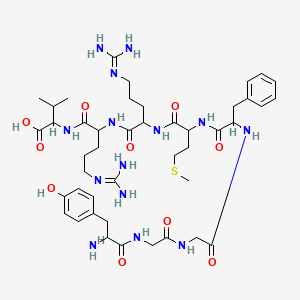
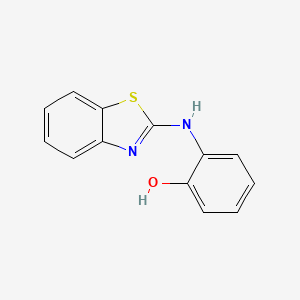
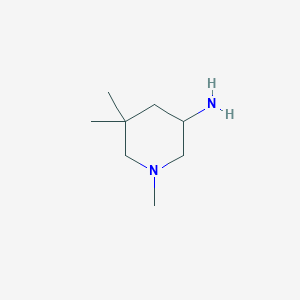

![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
